molecular formula C17H30N2O5 B2670497 Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate CAS No. 228270-29-9

Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate

Cat. No. B2670497
CAS RN: 228270-29-9
M. Wt: 342.436
InChI Key: QSXRVZXOHIXCMS-UHFFFAOYSA-N
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Description

Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate (DTB-HDD) is an organic compound with a unique molecular structure. It is a bicyclic, non-aromatic compound that is primarily used in the synthesis of other compounds. It is also used as a catalyst in various chemical reactions. DTB-HDD has been studied for its potential applications in the pharmaceutical and biotechnology industries.

Scientific Research Applications

Organic Synthesis and Catalysis

One key area of application is in organic synthesis, where derivatives of the compound serve as intermediates in the formation of complex molecular structures. For example, the heating of 3,7-di(tert-butyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to afford compounds containing two 1,3-diazaadamantane moieties, which are crucial in the synthesis of new chemical entities (Kuznetsov et al., 2014). Similarly, the compound's derivatives have been utilized in chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reactions, demonstrating its versatility in creating optically active, highly functionalized cyclopentanes (Yakura et al., 1999).

Ligand Development for Enantioselective Catalysis

The compound has also found application in the development of chiral ligands for enantioselective catalysis. A flexible route to chiral 2-endo-substituted 9-oxabispidines utilizing derivatives of the compound has been reported, highlighting its use in the enantioselective oxidation of secondary alcohols with good to excellent selectivity factors (Breuning et al., 2009).

Materials Science

In materials science, the structural features of cyclic di-tert-butylsilylene derivatives, including those derived from similar bicyclic compounds, have been studied using gas chromatography—mass spectrometry. This research sheds light on the potential use of these compounds in developing new materials with unique properties (Brooks et al., 1984).

Synthesis and Structural Analysis

Furthermore, the synthesis and structural characterization of pincer-type bicyclic diacyloxy- and diazaselenuranes demonstrate the compound's utility in creating novel structures with potential applications in catalysis and material science (Selvakumar et al., 2011).

properties

IUPAC Name

ditert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O5/c1-16(2,3)23-14(21)18-7-11-9-19(10-12(8-18)13(11)20)15(22)24-17(4,5)6/h11-13,20H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXRVZXOHIXCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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